Product packaging for rac trans-3-Hydroxy Glyburide(Cat. No.:)

rac trans-3-Hydroxy Glyburide

Cat. No.: B13838224
M. Wt: 510.0 g/mol
InChI Key: VFBAJFAMXTVSQA-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac trans-3-Hydroxy Glyburide (CAS 586414-84-8) is a characterized metabolite of the sulfonylurea drug Glyburide (Glibenclamide), which is widely used as an antidiabetic agent . As a major active metabolite, it plays a crucial role in pharmacokinetic and drug metabolism studies, helping researchers understand the disposition and clearance mechanisms of the parent drug . Glyburide itself is known to stimulate insulin release from pancreatic beta-cells , and investigating its metabolites is essential for a comprehensive safety and efficacy profile. This compound is supplied as a high-purity reference standard and is essential for use in applications such as Abbreviated New Drug Applications (ANDA), method development, and quality control in commercial drug production . Furthermore, recent research has highlighted that glyburide may have therapeutic effects beyond glucose control, such as conferring neuroprotection against conditions like age-related macular degeneration (AMD), opening new avenues for investigation . This product is intended for Research Use Only and is not for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28ClN3O6S B13838224 rac trans-3-Hydroxy Glyburide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H28ClN3O6S

Molecular Weight

510.0 g/mol

IUPAC Name

5-chloro-N-[2-[4-[[(1R,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide

InChI

InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)/t17-,18-/m1/s1

InChI Key

VFBAJFAMXTVSQA-QZTJIDSGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@@H]3CCC[C@H](C3)O

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O

Origin of Product

United States

Elucidation of Metabolic Formation Pathways of Rac Trans 3 Hydroxy Glyburide

Identification of Cytochrome P450 Isoforms Involved in Glyburide (B1671678) Hydroxylation to rac trans-3-Hydroxy Glyburide

The metabolism of glyburide, a second-generation sulfonylurea, is a complex process primarily occurring in the liver and mediated by the cytochrome P450 (CYP) enzyme system. hres.canih.gov This biotransformation leads to the formation of several hydroxylated metabolites, including the trans-3-hydroxy derivative. drugbank.comnih.gov The identification of the specific CYP isoforms responsible for this hydroxylation is crucial for understanding the drug's pharmacokinetics and potential drug-drug interactions.

Role of Specific CYP Enzymes (e.g., CYP3A4, CYP2C9, CYP2C8, CYP2C19) in in vitro Metabolism

In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have been instrumental in delineating the roles of individual isoforms in glyburide metabolism. nih.govnih.gov Research has shown that multiple CYP enzymes, including CYP3A4, CYP2C9, CYP2C8, and CYP2C19, are capable of metabolizing glyburide. nih.govpharmgkb.org

CYP2C9 also plays a significant role, particularly in the formation of the major pharmacologically active metabolites, 4-trans-hydroxyglyburide (M1) and 3-cis-hydroxyglyburide (M2b). nih.gov Although some studies initially suggested a minimal role for CYP2C9, further research and clinical data on CYP2C9 polymorphisms have highlighted its importance. pharmgkb.orgresearchgate.net Glyburide has been shown to be a potent competitive inhibitor of CYP2C9. nih.gov

CYP2C8 contributes to the formation of the M1 and M2b metabolites as well. nih.govnih.govCYP2C19 is involved in the formation of the 4-cis-hydroxycyclohexyl glyburide (M2a) metabolite. nih.govnih.gov The relative contributions of these enzymes can be influenced by the specific glyburide concentration, with different enzymes potentially having varying importance at different therapeutic levels. nih.gov

Table 1: CYP Isoforms Involved in the Formation of Glyburide Metabolites

Metabolite Forming CYP Isoform(s)
4-trans-hydroxyglyburide (M1) CYP2C9, CYP2C8 nih.govnih.gov
4-cis-hydroxycyclohexyl glyburide (M2a) CYP2C19, CYP2C9 nih.govnih.gov
3-cis-hydroxyglyburide (M2b) CYP2C9, CYP2C8 nih.govnih.gov
This compound (M3) CYP3A4 nih.govnih.gov
2-trans-hydroxycyclohexyl glyburide (M4) CYP3A4 nih.govnih.gov
ethyl hydroxycyclohexyl glyburide (M5) CYP3A4 nih.govnih.gov

Enzymatic Biotransformation Kinetics and Mechanism Studies in vitro

Kinetic studies using recombinant human CYP isoforms have provided valuable insights into the efficiency of glyburide metabolism by different enzymes. nih.gov These studies typically determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the reaction, from which the intrinsic clearance (Clint = Vmax/Km) can be calculated.

The mechanism of inhibition has also been investigated. For instance, glyburide acts as a competitive inhibitor of CYP2C9. nih.gov This means it binds to the active site of the enzyme, preventing the binding of other substrates.

Table 2: In Vitro Kinetic Parameters for Glyburide Depletion by Human CYP Isoforms

CYP Isoform Km (μM) Vmax (pmol/min/pmol CYP) Intrinsic Clearance (Clint, μL/min/pmol CYP)
CYP3A4 3.6 ± 0.8 3.8 ± 0.2 1056
CYP3A5 2.9 ± 0.5 0.7 ± 0.04 241
CYP2C19 15.0 ± 3.2 3.8 ± 0.4 253
CYP2C8 4.8 ± 1.1 0.6 ± 0.05 125
CYP2C91/1 3.9 ± 0.9 0.2 ± 0.02 51
CYP2C92/2 4.1 ± 1.0 0.2 ± 0.02 49
CYP2C93/3 4.5 ± 1.2 0.3 ± 0.03 67

Data adapted from a study on the contributions of human cytochrome P450 enzymes to glyburide metabolism. nih.gov

Stereoselectivity of Glyburide Hydroxylation Leading to trans- and cis-Isomers

The hydroxylation of the cyclohexyl ring of glyburide can result in the formation of stereoisomers, specifically trans- and cis- isomers. This stereoselectivity is a key aspect of its metabolism.

Analysis of Stereochemical Outcome in Metabolic Reactions

The hydroxylation of glyburide results in various positional and stereoisomers. The principal metabolites resulting from the hydroxylation of the cyclohexyl ring are the 4-trans-hydroxyl and the 3-cis-hydroxy derivatives. hres.ca The formation of trans- and cis- isomers indicates that the enzymatic reaction is stereoselective. For instance, hydroxylation at the 3-position of the cyclohexyl ring predominantly yields the cis- isomer (3-cis-hydroxyglyburide or M2b), while hydroxylation at the 4-position primarily produces the trans- isomer (4-trans-hydroxyglyburide or M1). hres.canih.gov The formation of this compound implies a less stereospecific or a different enzymatic pathway for this particular metabolite compared to the more commonly reported cis-3-hydroxy metabolite. The specific enzymatic mechanisms that dictate the stereochemical outcome of hydroxylation at each position of the cyclohexyl ring are complex and depend on the precise orientation of the substrate within the active site of the respective CYP enzyme. researchgate.net

Further Metabolic Fates of this compound

Following its formation, this compound can undergo further metabolic transformations.

Investigation of Subsequent Conjugation or Oxidation Pathways

Phase I metabolites of glyburide, such as the hydroxylated derivatives, can be further processed through Phase II conjugation reactions. omicsonline.org These reactions typically involve the attachment of endogenous molecules like glucuronic acid, sulfate, or glutathione (B108866) to make the metabolite more water-soluble and facilitate its excretion from the body. omicsonline.org While specific studies on the conjugation of this compound are limited, it is plausible that this hydroxylated metabolite can form O-glucuronide conjugates. omicsonline.org This would increase its hydrophilicity and aid in its clearance. omicsonline.org Glyburide and its metabolites are excreted in both urine and bile, with approximately 50% eliminated by each route. pfizer.com

Advanced Analytical Methodologies for Rac Trans 3 Hydroxy Glyburide Research

Development and Validation of Chromatographic-Mass Spectrometric Techniques for Quantification in Biological Matrices

The precise measurement of rac trans-3-Hydroxy Glyburide (B1671678) concentrations in biological samples such as plasma and urine is critical for pharmacokinetic and metabolic studies. Chromatographic methods coupled with mass spectrometry are the gold standard for this purpose, offering unparalleled sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for the quantification of drug metabolites due to its ability to detect compounds at very low concentrations. lboro.ac.uk Several methods have been developed and validated for the simultaneous determination of glyburide and its hydroxylated metabolites, including the 3-trans-hydroxy isomer (referred to as M3 in some studies). nih.gov

The development of a robust LC-MS/MS method involves optimizing several key stages:

Sample Preparation: The first step is to isolate the analyte from the complex biological matrix. Liquid-liquid extraction (LLE) is a common and effective technique. In this process, a plasma or urine sample is acidified, and an organic solvent mixture (e.g., n-hexane:methylene chloride) is used to extract the analytes. nih.govnih.gov The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system. nih.gov

Chromatographic Separation: High-performance liquid chromatography (HPLC) is used to separate the analyte from other endogenous components and from its isomers before it enters the mass spectrometer. Reversed-phase columns, such as a C18 column, are typically employed. nih.gov A gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) allows for the efficient separation of glyburide and its various metabolites. nih.govresearchgate.net

Mass Spectrometric Detection: Tandem mass spectrometry, often using a triple quadrupole instrument, provides high selectivity and sensitivity. The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode. nih.gov Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored. For hydroxylated glyburide metabolites, the precursor ion is found at a mass-to-charge ratio (m/z) of 510.

Method validation is performed according to regulatory guidelines to ensure the reliability of the results. japsonline.com This process assesses linearity, accuracy, precision, selectivity, recovery, and stability. researchgate.net Validated methods demonstrate high sensitivity, with Lower Limits of Quantitation (LLOQ) for hydroxylated metabolites reported in the sub-nanogram per milliliter range (e.g., 0.100 ng/mL in plasma). nih.gov

Table 1: Example of LC-MS/MS Method Parameters for Glyburide Metabolite Analysis This table is a composite based on typical parameters reported in the literature.

ParameterDescription
InstrumentTriple Quadrupole Mass Spectrometer with ESI Source
Ionization ModePositive Ion Mode nih.gov
LC ColumnReversed-phase C18 nih.gov
Mobile PhaseGradient of Ammonium Acetate Buffer and Methanol/Acetonitrile nih.govresearchgate.net
Extraction MethodLiquid-Liquid Extraction nih.govnih.gov

Table 2: Representative Validation Summary for Hydroxylated Glyburide Metabolites in Plasma Data synthesized from published validation studies. nih.gov

Validation ParameterTypical Performance
Linear Range0.1 - 160 ng/mL
LLOQ0.100 ng/mL
Intra-day Precision (%RSD)< 14%
Inter-day Precision (%RSD)< 14%
Accuracy (%RE)Within ±14% (86% to 114%)
Extraction Recovery87% - 99%

While LC-MS/MS is the preferred method for high-sensitivity quantification, High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection can also be utilized. researchgate.net This approach is generally less sensitive than mass spectrometry but can be suitable for applications where higher concentrations of the analyte are expected. researchgate.netnih.gov

The methodology is similar to the liquid chromatography part of an LC-MS/MS system, involving sample extraction and separation on a reversed-phase column. researchgate.net Instead of a mass spectrometer, a UV detector is used, with detection wavelengths typically set around 254 nm for glyburide and its metabolites. The primary limitations are lower sensitivity and potential interference from co-eluting compounds that absorb at the same wavelength. However, its simplicity and lower cost make it a viable option for certain research applications. researchgate.net

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Beyond quantification, confirming the precise chemical structure of a metabolite is crucial. Spectroscopic and spectrometric techniques are indispensable for identifying the location of the hydroxyl group and determining the stereochemistry of rac trans-3-Hydroxy Glyburide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. nih.gov While mass spectrometry can confirm the addition of a hydroxyl group, NMR can pinpoint its exact location on the cyclohexyl ring and determine the relative stereochemistry (i.e., the trans configuration of the hydroxyl group relative to other substituents).

For a molecule like trans-3-Hydroxy Glyburide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed on a purified sample of the metabolite.

¹H NMR: Provides information on the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the protons on the cyclohexyl ring are particularly informative.

¹³C NMR: Identifies the number of non-equivalent carbon atoms. The carbon atom attached to the hydroxyl group will exhibit a characteristic downfield shift.

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assignment of the molecular structure and confirmation of the hydroxyl group's position at the C-3 position of the ring. The stereochemical trans assignment can be deduced from the coupling constants between protons on the cyclohexyl ring observed in the ¹H NMR spectrum. nih.gov

High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. thermofisher.com This capability is critical for confirming the elemental composition of a metabolite. For trans-3-Hydroxy Glyburide, HRMS can measure the mass of the protonated molecule with very high precision, allowing for the confident determination of its elemental formula (C₂₃H₂₈ClN₃O₆S). This unequivocally confirms the addition of one oxygen atom to the parent glyburide molecule. thermofisher.com

Furthermore, tandem HRMS (MS/MS) experiments provide high-resolution fragmentation data. By analyzing the accurate masses of the fragment ions, researchers can deduce the structure of the metabolite and confirm the location of the hydroxylation on the cyclohexyl ring, complementing the structural information provided by NMR.

Methodologies for Stereoisomer Separation and Quantification in Research Samples

The designation "rac" in this compound indicates that it is a racemic mixture, containing equal amounts of two enantiomers (non-superimposable mirror images). Since enantiomers can have different pharmacological activities, it is often necessary to separate and quantify them individually.

The separation of enantiomers requires a chiral environment. In chromatography, this is typically achieved using a chiral stationary phase (CSP) in a technique known as chiral HPLC. These specialized columns contain a chiral selector that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation.

Once the enantiomers are chromatographically separated, they can be individually quantified using the highly sensitive and selective LC-MS/MS methods described previously. The mass spectrometer does not differentiate between enantiomers, but since they elute from the chiral column at different times, their respective concentrations in a sample can be determined. The development of such a stereoselective assay is essential for advanced research into the specific metabolic pathways and pharmacological effects of each individual stereoisomer of trans-3-Hydroxy Glyburide.

Utilization of Labeled Analogs (e.g., ¹³C, d₃) for Metabolic Tracing

The study of drug metabolism is crucial for understanding the pharmacokinetic profile and biological activity of a compound. In the investigation of this compound, a metabolite of the antidiabetic drug Glyburide, stable isotope-labeled analogs serve as indispensable tools for metabolic tracing and quantification. The use of compounds labeled with heavy isotopes, such as carbon-13 (¹³C) and deuterium (B1214612) (d₃), in conjunction with sensitive analytical techniques like mass spectrometry, allows for precise tracking and measurement of the parent drug and its metabolites in biological matrices.

Stable isotope labeling is a powerful technique in which one or more atoms in a molecule are replaced by their heavier, non-radioactive isotopes. This subtle modification in mass does not significantly alter the chemical properties of the molecule, allowing the labeled compound to mimic the behavior of its unlabeled counterpart within a biological system. However, the mass difference is readily detectable by mass spectrometry, enabling the differentiation of the labeled compound from endogenous molecules and other metabolites.

In the context of Glyburide metabolism research, labeled analogs are primarily employed as internal standards in quantitative bioanalytical methods. For instance, deuterated Glyburide (Glyburide-d₁₁) is utilized to accurately quantify Glyburide and its various hydroxylated metabolites, including the trans-3-hydroxy form, in plasma and urine samples. This stable isotope dilution method is considered the gold standard for quantitative analysis due to its high precision and accuracy, as it effectively corrects for variations in sample preparation and instrument response.

Detailed Research Findings

Research employing liquid chromatography-mass spectrometry (LC-MS/MS) has successfully quantified Glyburide and its five key metabolites in patient plasma and urine. In these studies, a stable isotope-labeled analyte, Glyburide-d₁₁, serves as the internal standard to ensure reliable measurement. The lower limit of quantitation (LLOQ), which represents the lowest concentration of an analyte that can be reliably measured, has been established for these metabolites in different biological fluids.

Lower Limit of Quantitation (LLOQ) of Glyburide and Its Metabolites
AnalyteLLOQ in Plasma (ng/mL)LLOQ in Urine (ng/mL)
Glyburide1.020.0594
Metabolites (M1-M5)0.100–0.1130.984–1.02
Pharmacokinetic Parameters of Glyburide and Its Major Metabolites
CompoundVolume of Distribution (L)Total Clearance (L/h)Renal Clearance (L/h)
Glyburide (intravenous)7.44 ± 1.534.42 ± 0.56-
Glyburide (oral)9.32 ± 2.794.09 ± 0.45-
M1 (4-trans-hydroxyglibenclamide)20.8 ± 8.411.9 ± 1.713.5 ± 3.7
M2 (3-cis-hydroxyglibenclamide)15.5 ± 5.510.4 ± 1.38.6 ± 1.6

Studies on the in vitro metabolism of Glyburide in human liver microsomes have elucidated the relative abundance of its various hydroxylated metabolites. These experiments reveal the preferential pathways of Glyburide biotransformation. The cyclohexyl hydroxylated metabolites are the predominant forms, highlighting the significance of hydroxylation in the metabolic fate of Glyburide.

Relative Percentage of Glyburide and Its Metabolites Formed in Human Liver Microsomes
CompoundPercentage of Total
M1 (cyclohexyl hydroxylated)27.6%
Parent Glyburide26.92%
M5 (ethyl hydroxylated)12.14%
M2b (cyclohexyl hydroxylated)7.59%
M2a (cyclohexyl hydroxylated)6.67%
M6 (loss of cyclohexyl ring)5.29%
M3 (cyclohexyl hydroxylated)5.02%
M4 (cyclohexyl hydroxylated)3.84%
M9 (hydroxylation and dehydrogenation)2.50%
M7 (dihydroxylated)1.23%
M8 (hydroxylation and dehydrogenation)0.91%

The application of labeled analogs, such as those incorporating ¹³C and d₃, is fundamental to advancing the understanding of the metabolic pathways of drugs like Glyburide and its metabolites, including this compound. These methodologies provide the high level of specificity and sensitivity required for detailed pharmacokinetic and metabolic research.

Pharmacological and Biological Activity Investigations of Rac Trans 3 Hydroxy Glyburide in Vitro and Animal Models

Evaluation of Binding Affinity to Molecular Targets (e.g., Sulfonylurea Receptor 1/KATP Channels) in Isolated Systems

The primary molecular target for sulfonylurea drugs, including glyburide (B1671678) and its active metabolites, is the SUR1 subunit of the KATP channel. drugbank.comresearchgate.net The binding of these compounds to the receptor initiates the cascade of events leading to insulin (B600854) secretion.

Receptor Binding Assays with Radiolabeled Ligands in Membrane Preparations (e.g., rat brain synaptosomes)

While the parent compound glyburide is known to bind with high affinity to SUR1, specific quantitative binding data for the rac trans-3-Hydroxy Glyburide metabolite from radiolabeled ligand assays are not extensively detailed in publicly available scientific literature. The research has historically focused on the two most abundant metabolites, 4-trans-hydroxyglyburide (M1) and 3-cis-hydroxyglyburide (M2b), which are considered pharmacologically active. drugbank.comresearchgate.net The specific binding affinity and kinetics of this compound (a stereoisomer of the 3-hydroxy metabolite, also referred to as M3) at the sulfonylurea receptor have not been as thoroughly characterized. researchgate.netnih.gov

Assessment of Downstream Cellular Signaling Modulation in Cell Culture Models

The interaction of glyburide with the SUR1 receptor triggers a well-defined downstream signaling pathway essential for its insulinotropic effect. This process involves the modulation of ion channel activity and intracellular ion concentrations. Studies on purified rat pancreatic β-cells have demonstrated that glyburide directly stimulates insulin release, an effect that occurs independently of glucose metabolism but is potentiated by cAMP-generating substances. While it is established that the main active metabolites of glyburide also stimulate insulin secretion, specific studies isolating the effect of this compound on these downstream cellular signaling pathways in cell culture models are limited. The general understanding is that active metabolites follow a similar mechanism to the parent drug, but comparative quantitative data on the potency of this compound in modulating these signals is not widely reported.

Comparative Pharmacological Profiling with Parent Glyburide and Other Metabolites in Preclinical Models

In vitro Studies on Enzyme Inhibition or Induction Potential

Glyburide is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several hydroxylated derivatives. drugbank.com The formation of this compound (M3), along with other metabolites such as M1, M2a, M2b, and M4, is catalyzed by enzymes including CYP3A4, CYP2C9, and CYP2C19. drugbank.com However, studies focusing on the potential of the this compound metabolite itself to act as an inhibitor or inducer of these CYP enzymes are not prominent in the literature. The primary focus of in vitro enzymatic studies has been on the biotransformation of the parent drug rather than the subsequent metabolic interactions of its metabolites.

In vivo Studies in Animal Models to Explore Mechanistic Biological Effects (e.g., glucose homeostasis in research animals)

While the pharmacology of the major glyburide metabolites M1 and M2b has been investigated, the specific in vivo activity of other metabolites, including this compound (M3), is often described as unknown. nih.gov Human studies have confirmed that intravenously administered M1 and M2b possess hypoglycemic activity by stimulating insulin secretion. However, direct in vivo studies administering isolated this compound to animal models to quantify its effect on glucose homeostasis have not been widely published.

In vitro metabolism studies using liver microsomes from different species are essential for selecting appropriate animal models for preclinical research. These studies reveal significant species-specific differences in the metabolic profile of glyburide. The formation of this compound (M3) varies considerably between humans, rats, and monkeys, which has implications for translating research findings. For instance, after a 30-minute incubation with liver microsomes, the M3 metabolite constituted approximately 5.02% of the total metabolites in humans, compared to 1.99% in rats and 3.02% in monkeys. This highlights the challenge in finding an animal model that perfectly mimics human metabolism for all glyburide metabolites.

Below is a comparative table of glyburide metabolite formation in liver microsomes from different species.

CompoundHuman (%)Rat (%)Monkey (%)Dog (%)
Glyburide (Parent)26.9267.9556.6475.94
M1 (4-trans-hydroxy)27.603.215.268.96
M2a (4-cis-hydroxy)6.671.722.331.17
M2b (3-cis-hydroxy)7.591.692.211.12
M3 (rac trans-3-Hydroxy)5.021.993.021.50
M4 (2-trans-hydroxy)3.846.545.087.89

Data derived from in vitro incubation of glyburide with liver microsomes for 30 minutes. Percentages represent the relative amount of each compound detected.

This variability underscores the importance of careful consideration when extrapolating data from animal models to human physiology, particularly for less abundant but potentially active metabolites like this compound.

Stereochemical Implications in Rac Trans 3 Hydroxy Glyburide Research

Impact of "rac trans" Configuration on Biological Activity and Metabolic Fate

The metabolism of glyburide (B1671678) is extensive and occurs primarily in the liver, leading to the formation of several hydroxylated derivatives. drugbank.comnih.gov The position and stereochemistry of the hydroxyl group on the cyclohexyl moiety are crucial determinants of the resulting metabolite's pharmacological activity and subsequent metabolic pathway. Glyburide is metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2C9 being major contributors. drugbank.compharmgkb.orgmedsafe.govt.nznih.gov

The "trans" configuration in trans-3-Hydroxy Glyburide refers to the hydroxyl group being on the opposite side of the ring relative to the substituent at the 1-position. This stereochemical arrangement influences how the molecule interacts with biological targets. While the primary metabolites of glyburide are generally considered to be 4-trans-hydroxyglyburide (M1) and 3-cis-hydroxyglyburide (M2b), the formation of 3-trans-hydroxycyclohexyl glyburide has also been identified. drugbank.comnih.gov

Research indicates that the metabolites of glyburide can retain some hypoglycemic activity, although generally less than the parent compound. medsafe.govt.nzhmdb.ca For instance, the 4-trans-hydroxy and 3-cis-hydroxy derivatives have been reported to have weak hypoglycemic action. medsafe.govt.nz The biological activity of rac trans-3-Hydroxy Glyburide is intrinsically linked to its three-dimensional structure, which dictates its ability to bind to the sulfonylurea receptor (SUR) on pancreatic β-cells. The racemic nature ("rac") implies a mixture of two enantiomers, which may exhibit different pharmacological profiles.

The metabolic fate of glyburide and its metabolites is characterized by excretion in both urine and feces in roughly equal proportions. drugbank.commedsafe.govt.nzhmdb.ca The hydroxylation of the cyclohexyl ring, as seen in trans-3-Hydroxy Glyburide, increases the water solubility of the compound, facilitating its elimination from the body. The stereochemistry of the hydroxyl group can influence the rate and route of this excretion.

Table 1: Major Cytochrome P450 Enzymes Involved in Glyburide Metabolism

EnzymeRole in Glyburide MetabolismReference
CYP3A4A major enzyme responsible for the hydroxylation of glyburide, leading to the formation of various hydroxylated metabolites. drugbank.compharmgkb.orgnih.gov drugbank.compharmgkb.orgnih.gov
CYP2C9Significantly contributes to glyburide metabolism. drugbank.commedsafe.govt.nz Polymorphisms in the CYP2C9 gene can affect the pharmacokinetics of glyburide. pharmgkb.orgtandfonline.com pharmgkb.orgmedsafe.govt.nztandfonline.com
CYP2C19Also contributes to the in vitro metabolism of glibenclamide. pharmgkb.org pharmgkb.org
CYP2C8Plays a role in the in vitro metabolism of glibenclamide. pharmgkb.org pharmgkb.org

Stereochemical Characterization of Enzyme-Substrate Interactions

The formation of trans-3-Hydroxy Glyburide is a direct result of stereoselective metabolism by CYP enzymes. These enzymes exhibit spatial preferences for where the hydroxylation occurs on the glyburide molecule. The active site of the enzyme accommodates the substrate in a specific orientation, favoring the formation of certain stereoisomers over others.

Metabolic hydroxylation of monosubstituted cyclohexyl groups, a common structural motif in drug molecules, is known to be stereoselective. preprints.orgsemanticscholar.org This process often favors the formation of the more stable trans isomer. preprints.org Studies on glyburide metabolism have revealed the formation of multiple hydroxylated metabolites, indicating that the drug can orient itself in several ways within the enzyme's active site. researchgate.netnih.gov The production of both cis and trans isomers at the 3- and 4-positions of the cyclohexyl ring underscores the complexity of these enzyme-substrate interactions. drugbank.comnih.gov

The investigation into the metabolism of glyburide has shown that different CYP isoforms can have varying degrees of stereoselectivity. For example, an investigation into glyburide metabolism revealed the stereoselectivity of CYP3A7. researchgate.net The racemic nature of this compound suggests that the enzymatic process leading to its formation may not be completely stereospecific for one enantiomer, or that different enzymes may produce different enantiomers. The interaction between the chiral substrate (glyburide) and the chiral environment of the enzyme's active site is a key determinant of the metabolic profile.

Influence of Stereoisomerism on Transport and Distribution in Model Systems

Glyburide itself has been identified as a substrate for various transporters, including OATP-B (SLCO2B1) and efflux transporters like P-glycoprotein (ABCB1), multidrug resistance protein (ABCC1), and breast cancer resistance protein (ABCG2). pharmgkb.org These transporters play a crucial role in the absorption, distribution, and elimination of the drug.

Stereoisomerism can significantly influence the interaction of molecules with transporters. It is plausible that the different enantiomers present in this compound exhibit differential affinity for these transporters. This could lead to stereoselective distribution into tissues and stereoselective elimination from the body. For instance, one enantiomer might be more readily transported into a specific tissue or more efficiently effluxed from cells than the other.

Studies using model systems, such as cultured cells or isolated organs, are essential for characterizing these stereoselective processes. For example, research on ovine choroid plexus cells has demonstrated stereoselective interactions of potassium channel openers, highlighting the importance of stereochemistry in membrane transport and receptor binding in specific tissues. nih.gov While this study did not directly investigate glyburide metabolites, it exemplifies the methodologies used to probe stereochemical influences on transport and distribution. The increased polarity of hydroxylated metabolites like trans-3-Hydroxy Glyburide compared to the parent drug would also be expected to alter its distribution profile, potentially reducing its ability to cross lipid membranes without the aid of transporters.

Synthetic Chemistry Approaches to Rac Trans 3 Hydroxy Glyburide and Its Stereoisomers

Development of Laboratory-Scale Synthetic Routes for Research Standards

The laboratory-scale synthesis of rac trans-3-Hydroxy Glyburide (B1671678) is primarily driven by the need for authenticated analytical standards to support drug metabolism and pharmacokinetic studies. Research has identified several hydroxylated derivatives of glyburide in in-vitro and in-vivo systems, necessitating the preparation of these metabolites to confirm their structures.

One of the key approaches to synthesizing these standards involves the chemical modification of the glyburide molecule. While detailed, step-by-step synthetic protocols for rac trans-3-Hydroxy Glyburide are not extensively published in peer-reviewed literature, the general strategy would involve the introduction of a hydroxyl group onto the cyclohexane ring of a suitable glyburide precursor.

In a notable study aimed at identifying glyburide metabolites, 3-trans-hydroxycyclohexyl glyburide was synthesized as a reference standard. This allowed for the definitive identification of the metabolite formed by human and baboon hepatic and placental microsomes. The synthesis of such standards is a critical step in elucidating the metabolic pathways of the parent drug.

The general synthetic approach would likely involve a multi-step process starting from commercially available materials. Key steps would include the formation of the sulfonylurea linkage and the introduction of the hydroxylated cyclohexyl moiety. The synthesis would be designed to be efficient and produce the target compound in sufficient purity and quantity for its use as a reference material.

Strategies for Stereoselective Synthesis of Defined Isomers

The hydroxylation of the cyclohexane ring of glyburide can result in various stereoisomers, including cis and trans isomers at different positions. The biological activity and metabolic fate of these isomers can differ significantly. Therefore, the development of stereoselective synthetic routes to obtain specific, defined isomers is of high importance.

While specific stereoselective syntheses for this compound are not detailed in the available literature, general principles of stereoselective synthesis can be applied. These strategies often involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of the reaction.

For the synthesis of a specific stereoisomer of a hydroxylated glyburide, one could envision a route starting from a pre-functionalized and stereochemically defined cyclohexanol derivative. This chiral building block would then be incorporated into the glyburide scaffold.

Alternatively, enzymatic or chemoenzymatic approaches could be employed. Biotransformation, using specific enzymes or microorganisms, can introduce hydroxyl groups with high stereoselectivity. This method can be particularly advantageous for producing specific isomers that are difficult to obtain through traditional chemical synthesis.

Purification and Spectroscopic Characterization of Synthetic Intermediates and Final Products

The purification and characterization of synthetic intermediates and the final this compound product are essential to ensure the identity, purity, and stability of the reference standard. High-performance liquid chromatography (HPLC) is a principal technique for the purification and analysis of these compounds. Reversed-phase HPLC methods are commonly used to separate glyburide and its more polar hydroxylated metabolites.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the characterization of these compounds. Electrospray ionization (ESI) is a common ionization technique used for the analysis of glyburide and its metabolites. The mass spectrometer provides accurate mass measurements, which help in confirming the molecular weight of the synthesized compound. Tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that are crucial for structural elucidation and for distinguishing between different isomers. For instance, the extracted ion current at m/z 510 is used to specifically identify hydroxylated metabolites of glyburide.

The table below summarizes the key analytical techniques used in the purification and characterization of this compound.

TechniquePurpose
High-Performance Liquid Chromatography (HPLC)Purification of the final product and analysis of purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)Confirmation of molecular weight and structural elucidation through fragmentation patterns.
Nuclear Magnetic Resonance (NMR) SpectroscopyUnambiguous determination of the chemical structure and stereochemistry.

Synthesis of Deuterated and Isotopically Labeled Analogs for Metabolic and Mechanistic Research

The synthesis of deuterated and other isotopically labeled analogs of this compound is of significant value for metabolic and mechanistic research. These labeled compounds serve as internal standards in quantitative bioanalytical assays, allowing for more accurate measurements of the metabolite's concentration in biological matrices.

Deuterium-labeled compounds are particularly useful in mass spectrometry-based assays. The mass shift introduced by the deuterium (B1214612) atoms allows for the easy differentiation between the labeled internal standard and the unlabeled analyte. This improves the precision and accuracy of the quantification.

Isotopically labeled compounds, such as those containing 13C or 15N, are also valuable tools for tracing the metabolic fate of the compound and for elucidating the mechanisms of enzymatic reactions. These stable isotopes can be incorporated into the molecule through the use of labeled starting materials in the synthesis.

Application of in Vitro and Preclinical Research Models for Metabolite Studies

Utilization of Human Liver Microsomes (HLMs), S9 Fractions, and Isolated Hepatocytes for Metabolic Pathway Elucidation

In vitro systems utilizing human subcellular fractions are fundamental tools for mapping the metabolic fate of xenobiotics. Human Liver Microsomes (HLMs), which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 (CYP) enzymes responsible for Phase I metabolism. Studies incubating glyburide (B1671678) with HLMs have been instrumental in identifying its primary metabolic pathways.

Upon incubation with HLMs, glyburide is extensively metabolized into several hydroxylated derivatives. omicsonline.orgnih.gov The primary transformation involves the hydroxylation of the cyclohexyl ring, leading to a variety of mono- and dihydroxylated metabolites. omicsonline.org Research has identified major metabolites such as 4-trans-hydroxyglyburide (M1) and 3-cis-hydroxyglyburide (M2b). nih.gov Other cyclohexyl hydroxylated metabolites, including 2-trans-hydroxyglyburide (M4) and the specific subject of this article, 3-trans-hydroxyglyburide (M3), are also formed. drugbank.com

One study analyzing glyburide incubation with human liver microsomes for 30 minutes quantified the resulting metabolites, demonstrating that cyclohexyl hydroxylation is the predominant pathway. omicsonline.org The formation of these metabolites underscores the liver's central role in the biotransformation of glyburide. While HLMs are excellent for studying CYP-mediated reactions, S9 fractions, which contain both microsomal and cytosolic enzymes, and isolated hepatocytes, which offer a more complete representation of cellular metabolism including Phase II conjugation, are also employed to gain a more comprehensive understanding of a drug's metabolic disposition.

Table 1: Relative Abundance of Glyburide and its Metabolites after Incubation in Human Liver Microsomes

Compound/Metabolite Code % of Total
4-trans-hydroxycyclohexyl Glyburide M1 27.6%
Ethyl Hydroxylated Metabolite M5 12.14%
4-cis-hydroxycyclohexyl Glyburide M2a 6.67%
3-cis-hydroxycyclohexyl Glyburide M2b 7.59%
rac trans-3-Hydroxy Glyburide M3 5.02%
2-trans-hydroxycyclohexyl Glyburide M4 3.84%
Metabolite (Loss of cyclohexyl ring) M6 5.29%
Dihydroxylated Metabolite M7 1.23%
Hydroxylation & Dehydrogenation M8 0.91%
Hydroxylation & Dehydrogenation M9 2.50%
Glyburide (Parent) - 26.92%

Data sourced from a 30-minute incubation study. omicsonline.org

Application of Recombinant Enzyme Systems for Specific CYP Isoform Contribution Studies

However, other enzymes make significant contributions. CYP2C9, CYP2C19, and CYP2C8 are also involved in glyburide's biotransformation. nih.govpharmgkb.org Specifically for the formation of this compound (M3), studies using recombinant systems have identified contributions from both CYP2C8 and CYP2C19. researchgate.net Furthermore, CYP3A5 and the fetal-specific isoform CYP3A7 have also been shown to metabolize glyburide. drugbank.comuw.edu This multi-enzyme involvement helps to explain the substantial inter-individual variability observed in glyburide pharmacokinetics. pharmgkb.org

Table 2: Kinetic Parameters of Recombinant CYP Enzymes for Glyburide Depletion

CYP Isoform Km (μM) Vmax (pmol/min/pmol CYP) Intrinsic Clearance (Clint, μL/min/pmol CYP)
CYP3A4 3.1 ± 1.2 16.3 ± 1.5 5.3 ± 1.1
CYP3A5 6.9 ± 2.1 8.8 ± 1.0 1.3 ± 0.2
CYP2C8 3.8 ± 1.7 4.3 ± 0.6 1.1 ± 0.2
CYP2C9 3.4 ± 1.1 3.8 ± 0.4 1.1 ± 0.2
CYP2C19 25.4 ± 8.1 7.9 ± 1.2 0.3 ± 0.04

Data from a study measuring glyburide depletion by individual recombinant CYP isoforms. nih.gov

Use of Genetically Modified Cell Lines for Mechanistic Investigations

Genetically modified cell lines provide powerful platforms for investigating the molecular mechanisms of drug action and transport, which are often influenced by metabolism. While these cell lines are not typically the primary tool for identifying metabolic pathways, they are invaluable for functional studies. For glyburide, pancreatic β-cell lines are particularly relevant for studying its primary pharmacodynamic effect: the stimulation of insulin (B600854) secretion. phcogrev.com

Cell lines such as the rat insulinoma (INS-1) line and its subclone INS-1 832/13, as well as the mouse insulinoma (MIN6) line, are widely used because they retain glucose-stimulated insulin secretion (GSIS) capabilities. plos.orgresearchgate.net These cells can be genetically engineered to explore the roles of specific proteins in the insulin secretion pathway. phcogrev.com Researchers use these models to assess how glyburide and potentially its active metabolites interact with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel to trigger insulin release. plos.org The development of a genetically engineered human pancreatic β-cell line, EndoC-βH1, which exhibits stable glucose-inducible insulin secretion, represents a significant advancement for preclinical drug discovery and mechanistic studies. nih.gov

Beyond the pancreas, cell lines are used to probe the extrapancreatic effects of glyburide. For example, L6 rat skeletal myotubes and 3T3 mouse adipocytes are used to study effects on glucose transport, glycogenesis, and lipogenesis, providing mechanistic insights into how glyburide may improve insulin sensitivity in peripheral tissues. phcogrev.comportico.org

Employment of Animal Models (e.g., rodents, rabbits) for in vivo Metabolite Disposition and Mechanistic Activity Assessments

Animal models are indispensable for understanding the in vivo disposition of a drug and its metabolites and for assessing integrated physiological responses. Rodents (rats and mice) and rabbits have been extensively used in the preclinical evaluation of glyburide. portico.orghres.ca

In vivo studies confirm the metabolic pathways identified in vitro, though significant species differences exist in the relative abundance of metabolites. omicsonline.org For instance, analysis of hepatic microsomes shows different metabolite rank orders between humans, rats, and mice. omicsonline.org In rats, the parent drug and the ethyl hydroxylated metabolite (M5) are more predominant than the cyclohexyl hydroxylated products, whereas in humans, the 4-trans-hydroxy metabolite (M1) is the most abundant. omicsonline.org These differences are critical when extrapolating animal data to humans.

Animal models are also essential for assessing the pharmacologic activity of metabolites. Studies in rabbits have shown that the major hydroxylated metabolites of glyburide, including the 4-trans-hydroxy and 3-cis-hydroxy derivatives, possess only weak hypoglycemic activity compared to the parent drug. fda.gov Rats have been used for detailed mechanistic studies, such as investigating the effect of glyburide on the in vivo cycling of the hepatic insulin receptor, which was found to be delayed by the drug. nih.gov Furthermore, animal models are crucial for regulatory-required studies, including assessments of reproductive toxicity and chronic toxicity, which have been performed in both rats and rabbits for glyburide. hres.ca

Table 3: Comparative Rank Order of Major Metabolites in Hepatic Microsomes Across Species

Rank Human Rat Mouse
1 M1 Glyburide Glyburide
2 Glyburide M5 M5
3 M5 M4 M6
4 M2b M6 M3
5 M2a M1 M2a
6 M6 M3 M2b
7 M3 M2a M1
8 M4 M2b M7

Data derived from in vitro incubation of glyburide with hepatic microsomes from different species. omicsonline.org

Drug Drug Interaction Potential Mediated by Rac Trans 3 Hydroxy Glyburide in Vitro and Mechanistic Focus

Investigation of Cytochrome P450 Enzyme Inhibition or Induction by the Metabolite in vitro

The formation of hydroxylated glyburide (B1671678) metabolites is primarily catalyzed by CYP enzymes, particularly isoforms within the CYP2C and CYP3A subfamilies. pharmgkb.orgcaymanchem.com While the parent compound, glyburide, is a known substrate for these enzymes, its metabolites, including the trans-3-hydroxy form, can in turn interact with these enzymes, potentially leading to inhibition or induction.

Initial research has identified that glyburide is metabolized by several CYP isoforms, with CYP2C9 and CYP3A4 being major contributors. pharmgkb.orgnih.govnih.gov The formation of rac trans-3-Hydroxy Glyburide is a key metabolic pathway. While direct and extensive studies on the inhibitory or inductive potential of this compound itself are not widely available, the context of its formation and the behavior of other hydroxylated metabolites provide valuable insights. For instance, its isomer, rac-trans-4-hydroxy Glyburide, is known to be formed by CYP2C8 and CYP2C9. caymanchem.commedchemexpress.commedchemexpress.com

Quantitative assessment of the inhibitory potential of a compound is often expressed through IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. While specific IC50 or Ki values for this compound are not prominently reported in the reviewed literature, data for related compounds and the parent drug offer a comparative perspective. For example, various compounds have been shown to inhibit CYP2C9, the key enzyme in glyburide metabolism, with a range of potencies.

Table 1: Examples of In Vitro IC50 Values for CYP2C9 Inhibition by Various Compounds
CompoundIC50 (µM)SystemReference
AWZ1066S9.7Recombinant CYP2C9 medchemexpress.com
Dihydrokavain130.95Recombinant CYP2C9 medchemexpress.com
Fenofibrate9.7Human Liver Microsomes medchemexpress.com
URAT1 inhibitor 25.22Recombinant CYP2C9 medchemexpress.com

The data in Table 1 illustrates the varying inhibitory potential of different molecules on CYP2C9. The lack of specific data for this compound highlights a gap in the current understanding of its drug-drug interaction profile. Further studies using recombinant CYP enzymes and human liver fractions are necessary to determine its precise IC50 and Ki values and to ascertain its potential to act as a clinically relevant inhibitor of CYP2C9 or other CYP isoforms.

Potential for Modulation of Drug Transporters in in vitro Models

In addition to metabolic enzymes, drug transporters play a crucial role in drug disposition and can be sites of drug-drug interactions. Glyburide itself has been identified as a substrate for several transporters, including the organic anion-transporting polypeptide OATP2B1 and the efflux transporters multidrug resistance protein 1 (ABCC1), breast cancer resistance protein (ABCG2), and P-glycoprotein (ABCB1). pharmgkb.orgnih.gov

Mechanistic Studies on the Impact of Genetic Polymorphisms of Metabolizing Enzymes on Glyburide Metabolism and Metabolite Formation in vitro

The gene encoding CYP2C9 is highly polymorphic, with several variant alleles leading to decreased enzyme activity. frontiersin.orgunc.edutandfonline.com These genetic variations can significantly impact the metabolism of CYP2C9 substrates, including glyburide. researchgate.netnih.gov

In vitro studies using recombinant CYP2C9 variants have been instrumental in characterizing the functional consequences of these polymorphisms. For example, the CYP2C92 and CYP2C93 variants, which are relatively common, have been shown to have reduced metabolic capacity for various substrates compared to the wild-type CYP2C91 allele. unc.edutandfonline.com Specifically for glyburide, individuals carrying the CYP2C93 allele exhibit decreased oral clearance of the drug. pharmgkb.org

Mechanistic in vitro studies have demonstrated that certain new CYP2C9 variants can lead to a near-complete loss of catalytic activity for metabolizing drugs like glimepiride, a related sulfonylurea. frontiersin.org This suggests that individuals carrying such variants would have a significantly reduced rate of formation of hydroxylated metabolites, including this compound. Consequently, the plasma concentrations of the parent drug would be elevated, potentially increasing the risk of adverse effects, while the concentrations of the metabolite would be reduced. This altered parent-to-metabolite ratio could have implications for both the therapeutic effect and the drug-drug interaction potential.

Further in vitro investigations using a panel of recombinant CYP2C9 variants are needed to specifically quantify the impact of different polymorphisms on the formation rate of this compound. This would provide a mechanistic basis for understanding the inter-individual variability in glyburide response and for predicting potential drug-drug-gene interactions.

Advanced Research Perspectives and Future Directions for Rac Trans 3 Hydroxy Glyburide

Integration of Computational Modeling and Molecular Docking for Enzyme-Metabolite Interactions

Computational modeling and molecular docking have emerged as powerful tools in predicting and understanding the interactions between metabolites and enzymes. These in silico methods allow researchers to visualize and analyze the binding of ligands, such as rac trans-3-Hydroxy Glyburide (B1671678), to the active sites of metabolic enzymes, primarily the Cytochrome P450 (CYP) family.

Glyburide is metabolized by several CYP isoforms, with CYP3A4 and CYP2C9 being significant contributors. nih.govresearchgate.netnih.gov Computational models can simulate the docking of glyburide and its metabolites, including rac trans-3-Hydroxy Glyburide, into the catalytic sites of these enzymes. Such models help in elucidating the specific amino acid residues involved in the binding and the conformational changes that occur. For instance, molecular docking studies can predict the binding affinity and orientation of the metabolite within the enzyme's active site, offering insights into the efficiency and stereoselectivity of the metabolic process. ugm.ac.id

Future research will likely focus on developing more sophisticated, dynamic models that can account for the flexibility of both the enzyme and the metabolite. These advanced simulations will provide a more accurate representation of the enzyme-metabolite interactions, potentially enabling the prediction of metabolic pathways for novel drug candidates and understanding the impact of genetic polymorphisms in CYP enzymes on the metabolism of glyburide. nih.govresearchgate.net

Application of "-omics" Technologies (e.g., Metabolomics, Proteomics) to Elucidate Biotransformation Networks

The fields of metabolomics and proteomics, collectively known as "-omics" technologies, offer a systems-level view of biological processes, making them invaluable for studying drug biotransformation. ahajournals.org

Metabolomics allows for the comprehensive analysis of all metabolites in a biological sample. In the context of this compound, metabolomic studies can identify and quantify the full spectrum of glyburide metabolites in various biological matrices like plasma and urine. nih.govbohrium.com This approach helps in constructing detailed biotransformation networks, revealing not only the major metabolic pathways but also minor or previously unknown routes. By comparing the metabolomic profiles of individuals with different responses to glyburide, researchers can identify metabolic signatures associated with efficacy or adverse effects. nih.govbohrium.com

Proteomics , the large-scale study of proteins, can identify and quantify the expression levels of drug-metabolizing enzymes and transporters. mdpi.com For instance, proteomic analysis of liver tissue can reveal the relative abundance of different CYP isoforms, providing a clearer picture of their respective contributions to glyburide metabolism. mdpi.com Integrating proteomic data with metabolomic data can create a more complete understanding of how variations in enzyme expression influence the metabolic fate of glyburide and the formation of this compound.

Future applications of "-omics" technologies will likely involve multi-omics approaches, integrating genomics, transcriptomics, proteomics, and metabolomics data. ahajournals.org This holistic view will be instrumental in building predictive models of drug metabolism and response, paving the way for personalized medicine.

Exploration of Novel Biological Activities or Mechanistic Insights in Non-Human Systems

While the primary role of this compound is as a metabolite of a glucose-lowering drug, research in non-human systems can uncover novel biological activities or provide deeper mechanistic insights. In vitro studies using cell lines or isolated tissues, as well as in vivo studies in animal models, are crucial in this exploratory phase.

For example, studies in rat myoblasts have investigated the effects of the parent compound, glyburide, on protein turnover, suggesting mechanisms of action beyond its effects on insulin (B600854) secretion. nih.gov Similar investigations with this compound could reveal whether it possesses any independent pharmacological activity. It is known that the two major metabolites of glyburide, 4-trans-hydroxy-glibenclamide and 3-cis-hydroxy-glibenclamide, do have a hypoglycemic effect in humans due to increased insulin secretion. diabetesjournals.orgscispace.com

Non-human systems also allow for the investigation of metabolic pathways in different species. Studies have compared the metabolism of glyburide in hepatic microsomes from humans, monkeys, dogs, rats, and mice, revealing both similarities and differences in the metabolites formed. researchgate.net Such comparative studies are essential for the selection of appropriate animal models in preclinical drug development.

Future research in this area could involve screening this compound against a wide range of biological targets to identify any off-target effects or novel therapeutic applications. Advanced animal models, such as genetically engineered mice, could also be used to dissect the specific roles of different enzymes and transporters in the disposition of this metabolite.

Methodological Advancements in Metabolite Research, including Stereoselective Analysis

The accurate and sensitive quantification of drug metabolites is fundamental to pharmacokinetic and metabolic studies. Continuous advancements in analytical techniques are driving progress in this field.

For a chiral molecule like this compound, stereoselective analysis is particularly important, as different enantiomers can have distinct pharmacological and toxicological properties. researchgate.net High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a cornerstone technique for the analysis of glyburide and its metabolites. scispace.comresearchgate.net The development of novel chiral stationary phases (CSPs) for HPLC has significantly improved the ability to separate enantiomers. csfarmacie.czmdpi.com

Other advanced analytical techniques include:

Capillary Electrophoresis (CE): Offers high separation efficiency and requires minimal sample volume, making it a valuable tool for chiral separations. researchgate.netmdpi.com

Supercritical Fluid Chromatography (SFC): Provides a "green" alternative to traditional liquid chromatography with faster analysis times.

Spectrophotometric methods: Can be used for the analysis of glyburide in pharmaceutical preparations. researchgate.net

Future methodological advancements will likely focus on increasing the sensitivity and throughput of analytical methods, allowing for the detection of low-abundance metabolites and the analysis of large numbers of samples. The development of multidimensional separation techniques and novel mass spectrometry-based approaches will further enhance the ability to resolve complex mixtures of metabolites.

Below is a table summarizing some of the analytical techniques used in the study of glyburide and its metabolites.

Analytical TechniqueApplicationReference
High-Performance Liquid Chromatography (HPLC)Separation and quantification of glyburide and its metabolites. scispace.comresearchgate.net
Mass Spectrometry (MS)Detection and identification of metabolites. nih.gov
Chiral Stationary Phases (CSPs)Separation of stereoisomers. csfarmacie.czmdpi.com
Capillary Electrophoresis (CE)Chiral separation of drug compounds. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for rac trans-3-Hydroxy Glyburide, and how can researchers optimize reaction conditions to improve yield?

  • Methodological Answer : Begin with a factorial design to test variables like temperature, solvent polarity, and catalyst concentration . For example, a 2³ factorial experiment can identify interactions between variables. Document reaction parameters (e.g., reflux time, stirring rate) and validate purity via HPLC-MS. A hypothetical optimization table is shown below:

Condition SetTemp (°C)SolventCatalyst (%)Yield (%)
160EtOH0.545
280DMF1.062
370MeCN0.858
  • Key Reference : Use reaction fundamentals and reactor design principles (e.g., RDF2050112) to scale reactions while maintaining reproducibility .

Q. How should researchers characterize This compound to confirm structural integrity and enantiomeric purity?

  • Methodological Answer : Combine NMR (¹H/¹³C) for structural elucidation with chiral chromatography (e.g., Chiralpak® columns) to resolve enantiomers. Validate using circular dichroism (CD) and compare retention times to reference standards. Report validation parameters (e.g., LOD, LOQ) for analytical methods .

Q. What in vitro assays are appropriate for preliminary pharmacokinetic profiling of This compound?

  • Methodological Answer : Use Caco-2 cell monolayers to assess permeability and human liver microsomes (HLMs) for metabolic stability. Include positive controls (e.g., propranolol for permeability) and quantify metabolites via LC-MS/MS. Document buffer compositions and incubation times to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on This compound’s metabolic stability across studies be systematically analyzed?

  • Methodological Answer : Conduct a meta-analysis comparing variables like assay type (e.g., HLMs vs. hepatocytes), substrate concentration, and incubation conditions. Use statistical tools (e.g., ANOVA) to identify confounding factors. For example, discrepancies in microsomal protein concentration (e.g., 0.5 mg/mL vs. 1.0 mg/mL) may explain variability .

Q. What experimental designs are optimal for elucidating the mechanism of This compound’s enantiomer-specific pharmacological effects?

  • Methodological Answer : Employ a split-plot design to test enantiomers in parallel across multiple biological models (e.g., isolated enzymes, cell lines, and animal tissues). Use knockout models (e.g., CYP2C9-deficient hepatocytes) to identify metabolic pathways. Validate findings with isotopic labeling (e.g., ¹⁴C-tracers) and autoradiography .

Q. How can computational modeling enhance the prediction of This compound’s binding affinity to sulfonylurea receptors (SUR1)?

  • Methodological Answer : Use molecular dynamics (MD) simulations with force fields (e.g., AMBER) to model ligand-receptor interactions. Validate predictions via surface plasmon resonance (SPR) for kinetic binding assays. Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values from radioligand displacement studies .

Q. What strategies ensure reproducibility in studies investigating This compound’s off-target effects?

  • Methodological Answer : Adopt standardized protocols for cell culture (e.g., ATCC guidelines) and assay conditions (e.g., pH, temperature). Share raw data (e.g., dose-response curves) and metadata (e.g., passage numbers) via repositories like Zenodo. Cross-validate findings using orthogonal methods (e.g., CRISPR interference vs. pharmacological inhibition) .

Data Management and Reporting

Q. What are best practices for documenting and sharing primary data from This compound studies?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit datasets in repositories like Figshare or ChEMBL, including metadata (e.g., instrument calibration logs, software versions). Use RRIDs for antibodies and cell lines to ensure traceability .

Q. How should researchers address variability in bioanalytical results when quantifying This compound in biological matrices?

  • Methodological Answer : Implement internal standards (e.g deuterated analogs) and perform spike-and-recovery experiments. Use Bland-Altman plots to assess inter-laboratory variability. Report coefficient of variation (CV) for triplicate measurements and validate against certified reference materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.